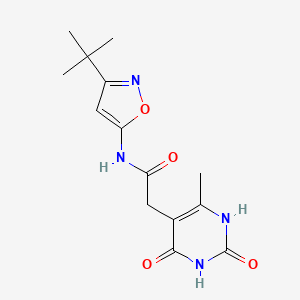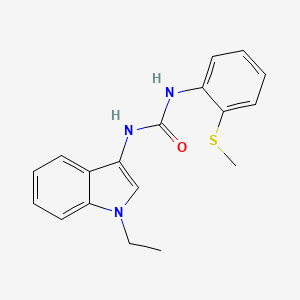
6-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 6-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one has been studied extensively. It has been shown to inhibit the activity of certain enzymes and receptors involved in various biological processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one have been studied in vitro and in vivo. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been shown to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one in lab experiments include its ease of synthesis and its potential applications in various fields of scientific research. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 6-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one. These include the design and synthesis of new compounds based on this scaffold with improved pharmacological properties, the exploration of its potential applications in the development of new materials with unique properties, and the study of its mechanism of action in different biological systems. Additionally, the potential toxicity of this compound needs to be further studied to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 6-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one has been reported using different methods. One of the most commonly used methods involves the reaction of 5-chloro-2-hydroxypyrimidine with piperidine-3-carboxylic acid, followed by the reaction with 2-cyanopyridazine in the presence of a base. The resulting compound is then treated with a suitable reagent to obtain the final product.
Applications De Recherche Scientifique
6-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In drug discovery, it has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties. In material science, it has been explored for its potential applications in the development of new materials with unique properties.
Propriétés
IUPAC Name |
3-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O3/c15-9-6-16-14(17-7-9)23-10-2-1-5-20(8-10)13(22)11-3-4-12(21)19-18-11/h3-4,6-7,10H,1-2,5,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYBUJVQIHFLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2787011.png)
![4-tert-butyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2787012.png)
![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2787014.png)


![1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787018.png)


![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2787024.png)
![tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2787025.png)
![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2787028.png)
